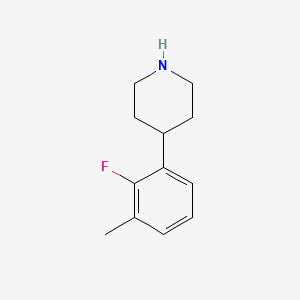

4-(2-Fluoro-3-methylphenyl)piperidine

Description

Contextualization of Piperidine (B6355638) Derivatives in Chemical Research

The strategic use of well-established molecular frameworks is a cornerstone of modern drug discovery. nbinno.com Among these, the piperidine ring, a six-membered nitrogen-containing heterocycle, has proven to be an exceptionally valuable and versatile scaffold. nbinno.comresearchgate.net

Historically, the piperidine nucleus has been a pivotal building block in the synthesis of a vast array of pharmaceuticals and naturally occurring alkaloids. researchgate.net Its prevalence is demonstrated by its presence in numerous approved drugs spanning a wide range of therapeutic areas, including central nervous system modulators, analgesics, antihistamines, and anti-cancer agents. researchgate.net The enduring importance of the piperidine scaffold is underscored by its status as one of the most frequently encountered heterocycles in FDA-approved pharmaceuticals. researchgate.net

This widespread application stems from the piperidine ring's advantageous structural and physicochemical properties. It can adopt well-defined chair and boat conformations, allowing for precise spatial orientation of substituents. This conformational feature is crucial for optimizing interactions with biological targets such as enzymes and receptors. thieme-connect.com Furthermore, the nitrogen atom within the piperidine ring provides a handle for chemical modification and can play a key role in molecular recognition and binding. The continued focus on piperidine derivatives in contemporary research highlights their role as a "privileged scaffold," a framework that is consistently found in biologically active compounds. researchgate.net

The biological activity and pharmacokinetic profile of a molecule can be significantly fine-tuned by the introduction of specific functional groups. In the case of 4-(2-Fluoro-3-methylphenyl)piperidine, the fluorine atom and the methylphenyl group are not arbitrary additions; they are chosen for their well-documented roles in medicinal chemistry.

Methylphenyl Moiety: The methyl group, though seemingly simple, is of great importance in drug design. nih.gov Its introduction can have a profound impact on a molecule's pharmacodynamic and pharmacokinetic properties, a phenomenon sometimes referred to as the "magic methyl effect". nih.govjuniperpublishers.com A primary role of the methyl group is to engage in hydrophobic interactions within the binding pockets of proteins, which can significantly increase binding affinity and potency. juniperpublishers.comresearchgate.net By occupying small, lipophilic pockets, a methyl group can displace water molecules, leading to a favorable energetic gain. nih.gov Additionally, the methyl group can influence the conformation of the molecule, restricting its flexibility and locking it into a bioactive shape. nih.govnih.gov This conformational control can enhance selectivity for the intended biological target and improve metabolic stability by sterically shielding metabolically labile parts of the molecule. juniperpublishers.comresearchgate.net

The combination of these moieties on a phenyl ring attached to the piperidine scaffold creates a unique set of properties that are highly desirable in the design of new chemical entities.

Table 1: Influence of Key Structural Moieties in Drug Design

| Structural Moiety | Key Physicochemical Effects | Impact on Molecular Interactions & Properties |

|---|---|---|

| Piperidine Ring | Provides a 3D conformational scaffold; contains a basic nitrogen atom. | Allows for precise spatial arrangement of substituents; can form ionic interactions or hydrogen bonds; serves as a versatile synthetic handle. nbinno.comthieme-connect.com |

| Fluorine Atom | Highly electronegative; small van der Waals radius; forms strong C-F bonds. | Modulates pKa; enhances metabolic stability; increases binding affinity; alters lipophilicity and membrane permeability. tandfonline.combohrium.comnih.gov |

| Methyl Group | Lipophilic; provides steric bulk. | Engages in hydrophobic interactions; can induce favorable conformational changes ("magic methyl effect"); improves metabolic stability; enhances selectivity and potency. nih.govjuniperpublishers.comresearchgate.net |

Rationale for Focused Investigation on this compound

While extensive research on the specific compound this compound is not widely published, the rationale for its investigation is firmly rooted in the principles of rational drug design. The molecule represents a logical combination of a proven heterocyclic core with substituents known to confer advantageous biological and pharmacological properties.

The investigation into phenylpiperidine derivatives has been a fruitful area of research, leading to the development of numerous therapeutic agents. researchgate.netwikipedia.org The specific substitution pattern on the phenyl ring is a critical determinant of a compound's activity. The selection of a 2-fluoro and 3-methyl substitution pattern on the phenyl ring of a 4-phenylpiperidine (B165713) is a deliberate design choice aimed at creating a unique electronic and steric profile.

The ortho-fluoro substituent is a potent electron-withdrawing group that can significantly influence the electronic properties of the phenyl ring and potentially engage in specific interactions with a biological target. The adjacent meta-methyl group provides a lipophilic and sterically defined feature that can probe hydrophobic pockets within a binding site. The interplay between the electron-withdrawing fluorine and the electron-donating methyl group creates a distinct electronic environment on the aromatic ring, which can be crucial for fine-tuning the binding affinity and selectivity of the molecule. Therefore, the focused investigation of this compound is warranted to systematically explore how this particular combination and spatial arrangement of functional groups can be exploited to develop novel molecules with tailored biological activities.

Scope and Objectives of the Comprehensive Research Outline

The scope of this article is to provide a detailed and scientifically grounded examination of the chemical compound this compound, not as a standalone therapeutic agent, but as a representative example of a strategically designed molecule. The primary objective is to deconstruct the compound into its core components—the piperidine scaffold and the substituted phenyl ring—and to analyze the established roles of these components in the context of molecular design and medicinal chemistry.

This article aims to:

Provide a clear context for the historical and ongoing importance of piperidine derivatives in chemical research.

Detail the specific roles that fluorine and methylphenyl moieties play in modulating molecular properties and interactions.

Construct a clear and logical rationale for the scientific interest in this compound based on established principles of drug design.

Serve as a comprehensive resource for understanding the foundational concepts that underpin the investigation of such specifically substituted chemical entities.

By adhering to this structured outline, this article will deliver a focused and thorough analysis, highlighting the scientific reasoning that makes this compound a compelling subject for further research and development.

Structure

3D Structure

Properties

CAS No. |

1044773-84-3 |

|---|---|

Molecular Formula |

C12H16FN |

Molecular Weight |

193.26 g/mol |

IUPAC Name |

4-(2-fluoro-3-methylphenyl)piperidine |

InChI |

InChI=1S/C12H16FN/c1-9-3-2-4-11(12(9)13)10-5-7-14-8-6-10/h2-4,10,14H,5-8H2,1H3 |

InChI Key |

NDDXPNQJZSDZMM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C2CCNCC2)F |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 4 2 Fluoro 3 Methylphenyl Piperidine

Retrosynthetic Analysis of the 4-(2-Fluoro-3-methylphenyl)piperidine Core Structure

A retrosynthetic analysis of this compound reveals several potential disconnection points, leading to various synthetic strategies. The most apparent disconnections are at the C-C bond between the piperidine (B6355638) and the phenyl ring, and the C-N bonds within the piperidine ring itself.

Disconnection of the Aryl-Piperidine Bond:

This approach simplifies the synthesis into two key fragments: a piperidine synthon and an appropriately substituted benzene (B151609) derivative. This strategy is attractive due to the commercial availability of many piperidine and benzene derivatives.

Route A: Cross-Coupling Reactions: A primary disconnection of the aryl-piperidine C-C bond suggests a cross-coupling reaction as the final key step. This would involve a piperidine organometallic species (or a derivative) and a halogenated 2-fluoro-3-methylbenzene. Common cross-coupling reactions applicable here include the Suzuki and Negishi couplings. This leads to precursors such as a 4-halopiperidine or a piperidine-4-boronic acid/ester and a corresponding aryl halide or arylboronic acid.

Disconnection within the Piperidine Ring:

Alternatively, the piperidine ring itself can be constructed during the synthesis. This approach offers flexibility in introducing substituents on the piperidine ring.

Route B: Cyclization of a Precursor Chain: Disconnecting two C-N bonds of the piperidine ring leads to a linear precursor containing a nitrogen atom and a suitable carbon chain with electrophilic centers. For instance, a 1,5-dicarbonyl compound or its equivalent can cyclize with an amine to form the piperidine ring.

Route C: Synthesis from a Pyridine (B92270) Precursor: A common strategy involves the reduction of a correspondingly substituted pyridine. This simplifies the problem to the synthesis of 4-(2-Fluoro-3-methylphenyl)pyridine, which can be achieved through various aryl-aryl coupling methods.

These retrosynthetic pathways provide a strategic roadmap for the development of synthetic routes to this compound, each with its own set of advantages and challenges.

Development and Optimization of Novel Synthetic Routes

Building upon the retrosynthetic analysis, several forward synthetic routes can be devised and optimized for the preparation of this compound.

A plausible and efficient approach involves a cross-coupling reaction. One such method is the Negishi coupling, which is known for its functional group tolerance and high yields. google.comchemicalbook.com This reaction would involve the coupling of a 4-piperidylzinc iodide with an aryl halide, such as 2-bromo-1-fluoro-3-methylbenzene. The piperidylzinc reagent can be prepared from N-Boc-4-iodopiperidine, which in turn is synthesized from the commercially available N-Boc-4-hydroxypiperidine. google.comchemicalbook.com

Similarly, a Suzuki cross-coupling reaction offers another powerful tool for the formation of the aryl-piperidine bond. This would typically involve the reaction of a piperidine-4-boronic acid or ester with a suitable aryl halide in the presence of a palladium catalyst.

Another viable strategy begins with the synthesis of a substituted pyridine, followed by reduction of the aromatic ring. For instance, 4-(2-Fluoro-3-methylphenyl)pyridine can be synthesized and subsequently hydrogenated to yield the target piperidine.

Stereoselective Synthesis Approaches for this compound

Achieving stereoselectivity can be crucial when the piperidine ring is further substituted. While the parent this compound is achiral, the introduction of substituents on the piperidine ring would create stereocenters. Stereoselective synthesis of substituted piperidines can be achieved through various methods, including the use of chiral auxiliaries, asymmetric catalysis, and substrate-controlled diastereoselective reactions.

For instance, the reduction of a substituted pyridinium (B92312) salt using a chiral catalyst can lead to enantioenriched piperidines. Rhodium-catalyzed asymmetric hydrogenation is a well-established method for this purpose. Furthermore, multicomponent reactions can be designed with chiral catalysts or starting materials to induce stereoselectivity in the formation of the piperidine ring.

Multicomponent Reaction Methodologies in Piperidine Synthesis

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like substituted piperidines in a single step from three or more starting materials. The Hantzsch pyridine synthesis, a classic MCR, can be adapted to produce dihydropyridines, which can then be aromatized and subsequently reduced to piperidines. alfa-chemistry.comwikipedia.orgchemtube3d.comorganic-chemistry.orgwikiwand.com For the synthesis of a precursor to this compound, a modified Hantzsch reaction could potentially utilize 2-fluoro-3-methylbenzaldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen source (such as ammonia (B1221849) or ammonium (B1175870) acetate). alfa-chemistry.comwikipedia.orgchemtube3d.comorganic-chemistry.orgwikiwand.com The resulting dihydropyridine (B1217469) can be oxidized to the corresponding pyridine, which is then reduced to the desired piperidine.

Green Chemistry Principles in the Preparation of this compound

Applying green chemistry principles to the synthesis of this compound can minimize environmental impact and improve sustainability. Key considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product. MCRs are inherently more atom-economical than multi-step linear syntheses.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or supercritical fluids.

Catalysis: Employing catalytic reagents in place of stoichiometric ones to reduce waste. Palladium-catalyzed cross-coupling reactions are a good example, as the catalyst is used in small amounts and can often be recycled.

Energy Efficiency: Utilizing milder reaction conditions, such as ambient temperature and pressure, to reduce energy consumption. Microwave-assisted synthesis can also be a more energy-efficient alternative to conventional heating.

An example of a greener approach would be to perform a Suzuki or Negishi coupling in a water-based solvent system with a recyclable palladium catalyst.

Characterization Techniques for Synthetic Intermediates and Final Product

The structural elucidation and purity assessment of synthetic intermediates and the final product, this compound, rely on a combination of spectroscopic and spectrometric techniques.

Spectroscopic Methods for Structural Elucidation (e.g., NMR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic and piperidine protons. The aromatic protons will appear in the downfield region (typically δ 6.5-8.0 ppm), and their splitting patterns will be influenced by the fluorine and methyl substituents. The protons on the piperidine ring will appear in the upfield region (typically δ 1.5-3.5 ppm). The proton at C4 will be a multiplet due to coupling with adjacent methylene (B1212753) protons. The protons at C2 and C6, and C3 and C5 will likely show complex multiplets.

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. The aromatic carbons will resonate in the δ 110-160 ppm range, with the carbon attached to the fluorine atom showing a large one-bond coupling constant (¹JCF). The piperidine carbons will appear in the upfield region (typically δ 25-50 ppm).

¹⁹F NMR: Fluorine NMR will show a signal for the single fluorine atom, and its chemical shift will be characteristic of a fluorine atom on an aromatic ring.

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak [M]⁺ would be expected. Common fragmentation pathways for piperidine derivatives involve cleavage of the bonds adjacent to the nitrogen atom and fragmentation of the piperidine ring. chemicalbook.com The presence of the fluorinated methylphenyl group will also lead to characteristic fragment ions.

Interactive Data Table: Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| Piperidine H2, H6 | 3.0 - 3.2 | 45 - 50 | Multiplet |

| Piperidine H3, H5 | 1.6 - 1.8 | 30 - 35 | Multiplet |

| Piperidine H4 | 2.5 - 2.7 | 40 - 45 | Multiplet |

| Aromatic CH | 6.8 - 7.2 | 115 - 140 | Complex multiplets due to F and Me substitution |

| Aromatic C-F | - | 155 - 165 (d, ¹JCF ≈ 240-250 Hz) | Doublet due to coupling with fluorine |

| Aromatic C-CH₃ | - | 120 - 130 | |

| Aromatic C-piperidine | - | 135 - 145 | |

| Methyl CH₃ | 2.2 - 2.4 | 15 - 20 | Singlet |

Note: These are predicted values based on typical chemical shifts for similar structures and may vary depending on the solvent and other experimental conditions.

Interactive Data Table: Key Synthetic Intermediates and Reagents

| Compound Name | Structure | Role in Synthesis |

| N-Boc-4-piperidone | Starting material for piperidine synthons | |

| 2-Bromo-1-fluoro-3-methylbenzene | Aryl halide for cross-coupling reactions | |

| 2-Fluoro-3-methylbenzaldehyde | Aldehyde for multicomponent reactions | |

| Piperidine-4-boronic acid pinacol (B44631) ester | Boronic ester for Suzuki coupling |

Chromatographic Techniques for Purity Assessment (e.g., HPLC, GC)

The determination of purity for synthesized this compound is critical for its application in research and development. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary analytical techniques employed for this purpose, offering high resolution and sensitivity for detecting and quantifying the main compound and any potential impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the purity assessment of non-volatile and thermally labile compounds like many piperidine derivatives. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this class of compounds.

In a typical RP-HPLC setup, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. For basic compounds such as this compound, peak tailing can be a concern due to interactions with residual silanol (B1196071) groups on the silica-based stationary phase. To mitigate this, mobile phase modifiers like trifluoroacetic acid (TFA) or the use of end-capped columns are common practices. Detection is most often achieved using an ultraviolet (UV) detector, as the phenyl group in the molecule is a chromophore. For compounds lacking a strong chromophore, a Charged Aerosol Detector (CAD) can be employed. researchgate.net

Table 1: Illustrative HPLC Parameters for Purity Analysis of Substituted Phenylpiperidines

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for separating and analyzing compounds that are volatile and thermally stable. For the purity analysis of this compound, GC can be highly effective, often providing faster analysis times and higher resolution than HPLC.

The sample is vaporized in a heated injector and separated as it travels through a capillary column, typically coated with a non-polar or medium-polarity stationary phase. A Flame Ionization Detector (FID) is commonly used due to its high sensitivity to organic compounds and a wide linear range. For piperidine derivatives, derivatization may sometimes be employed to improve chromatographic behavior and reduce peak tailing, although it is often not necessary. oup.com However, it is important to note that thermal degradation can be a concern for some substituted piperidines, especially hydrochloride salts, which might lead to the formation of artifacts. nih.gov

Table 2: General GC Parameters for Purity Analysis of Piperidine Derivatives

Method validation for both HPLC and GC is essential to ensure that the analytical procedure is accurate, precise, specific, and robust for its intended purpose.

Scale-Up Considerations for Research Quantity Production

Transitioning the synthesis of this compound from a laboratory bench scale (milligrams to grams) to research quantity production (tens to hundreds of grams) is not a linear process. catsci.com It requires careful consideration of chemical, physical, and safety factors to ensure efficiency, reproducibility, and safety. rsc.org What works well in small-scale glassware may present significant challenges in larger reactors. rsc.org

Key considerations include:

Thermodynamics and Heat Transfer: Chemical reactions can be exothermic (release heat) or endothermic (absorb heat). On a small scale, the high surface-area-to-volume ratio of laboratory flasks allows for efficient heat dissipation. rsc.org During scale-up, this ratio decreases dramatically, potentially leading to poor temperature control. catsci.com For exothermic reactions, this can create hot spots or even a dangerous runaway reaction. A thorough understanding of the reaction's thermal profile is necessary to implement appropriate heating and cooling systems in larger reactors. catsci.com

Mass Transfer and Mixing: Efficient mixing is crucial for achieving homogeneous reaction conditions and maximizing yield. What is easily achieved with a small magnetic stir bar becomes a significant engineering challenge in a large vessel. Inadequate mixing can lead to localized concentration gradients, resulting in increased byproduct formation and lower yields. The type of impeller, stirring speed, and reactor geometry must be carefully selected to match the reaction's requirements.

Reagent Addition and Stoichiometry: The rate of reagent addition, which is often trivial on a lab scale, can become a critical process parameter during scale-up. Slow, controlled addition may be necessary to manage exotherms or prevent the buildup of reactive intermediates. rsc.org

Work-up and Purification: Procedures like liquid-liquid extractions and filtration can become cumbersome and less efficient at a larger scale. The choice of solvents may need to be revisited based on cost, safety, and environmental impact. Purification by column chromatography, while common in the lab, is often a bottleneck in scaled-up production due to the large volumes of solvent and stationary phase required. Developing robust crystallization or distillation procedures is often a primary goal for efficient large-scale purification. drugdiscoverytrends.com

Safety and Environmental: The hazards associated with chemicals are magnified at a larger scale. labmanager.com A comprehensive risk assessment is required to identify potential hazards such as toxicity, flammability, and reactivity of all materials used in the process. rsc.org Appropriate engineering controls, personal protective equipment (PPE), and emergency procedures must be in place. Solvent choice and waste disposal also become more significant environmental and cost considerations.

Table 3: Key Scale-Up Challenges and Mitigation Strategies

Molecular Interactions and Biochemical Characterization of 4 2 Fluoro 3 Methylphenyl Piperidine

Ligand-Target Binding Affinity and Selectivity Profiling

Characterizing a compound's interaction with its biological targets is fundamental to drug discovery. This process typically involves quantifying the affinity and selectivity of the ligand for various receptors, enzymes, and transporters.

Radioligand Binding Assays for Receptor Interaction Quantification

Radioligand binding assays are a benchmark method for measuring the affinity of a ligand for a receptor. These assays use a radioactively labeled molecule (radioligand) known to bind to a specific target receptor. The general principle involves incubating the radioligand with a preparation of the target receptor, allowing the binding to reach equilibrium. The amount of radioligand bound to the receptor is then measured, typically after separating the bound from the unbound ligand via filtration. Key parameters derived from these experiments are the dissociation constant (Kd), which indicates the affinity of the radioligand, and the maximum binding capacity (Bmax), which represents the total concentration of receptors in the sample.

Competitive Binding Assay Methodologies

Competitive binding assays are a variation of radioligand assays used to determine the binding affinity of an unlabeled test compound (like 4-(2-Fluoro-3-methylphenyl)piperidine). In this setup, the receptor preparation is incubated with a fixed concentration of a specific radioligand in the presence of varying concentrations of the unlabeled test compound. The test compound competes with the radioligand for binding to the receptor. As the concentration of the test compound increases, the amount of bound radioligand decreases.

The data from these experiments are used to calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). This IC50 value can then be converted to an inhibition constant (Ki), which reflects the affinity of the test compound for the receptor.

Enzymatic Assays for Modulatory Activity (e.g., inhibition, activation kinetics)

If this compound were to be evaluated as a potential enzyme modulator, enzymatic assays would be employed. These experiments measure the rate of an enzymatic reaction in the presence of varying concentrations of the compound. By monitoring the formation of product or the depletion of substrate over time, researchers can determine whether the compound acts as an inhibitor or an activator. Further kinetic studies can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) and determine key parameters like the inhibition constant (Ki).

Transporter Interaction Studies

To assess if a compound interacts with transporter proteins (which are responsible for moving substances across biological membranes), specific uptake or inhibition assays are conducted. These studies often use cells that express a particular transporter and involve measuring the transport of a labeled substrate in the presence and absence of the test compound. A reduction in the transport of the labeled substrate would suggest that the test compound is an inhibitor or a substrate of the transporter.

Elucidation of Molecular Mechanisms of Action

Understanding how a compound exerts its effect at a cellular level is crucial. For compounds targeting GPCRs, this involves investigating the downstream signaling pathways.

G Protein-Coupled Receptor (GPCR) Signaling Pathway Investigations

GPCRs are a large family of transmembrane receptors that play a critical role in cellular signaling. Upon ligand binding, GPCRs activate intracellular G proteins, initiating a cascade of downstream events. To investigate a compound's effect on GPCR signaling, a variety of functional assays can be performed. These include measuring changes in the levels of second messengers like cyclic AMP (cAMP) or intracellular calcium, or quantifying G protein activation or β-arrestin recruitment. Such assays would determine whether this compound acts as an agonist, antagonist, or inverse agonist at a specific GPCR.

Ion Channel Modulation Studies

An exhaustive search of scientific databases and literature archives yielded no studies detailing the modulatory effects of this compound on any type of ion channel. Research into the activity of structurally related fluorinated piperidine (B6355638) compounds on various ion channels, such as potassium channels, has been published. However, these findings cannot be directly attributed to this compound without specific experimental evidence. Consequently, there is no data to present on its potential inhibitory or activatory actions, selectivity profile, or mechanism of interaction with ion channel proteins.

Intracellular Second Messenger System Analyses

Similarly, there is a lack of available research on the impact of this compound on intracellular second messenger systems. Key signaling pathways, often initiated by G-protein coupled receptors (GPCRs) or other cell surface receptors, lead to the generation of second messengers like cyclic AMP (cAMP), inositol (B14025) triphosphate (IP₃), and diacylglycerol (DAG), or fluctuations in intracellular calcium (Ca²⁺) levels. No published assays or experimental results could be found that have assessed the activity of this compound in these pathways. Therefore, its potential role as an agonist or antagonist at receptors that couple to these systems remains uninvestigated.

Biophysical Techniques for Ligand-Target Complex Analysis

Biophysical techniques are crucial for understanding the direct interaction between a small molecule and its biological target. The absence of biochemical studies for this compound extends to this area of research, as no specific biological target has been identified in the literature.

Surface Plasmon Resonance (SPR) for Binding Kinetics

There are no published Surface Plasmon Resonance (SPR) studies involving this compound. SPR is a powerful technique used to measure the kinetics of binding events, providing data on association (kₐ) and dissociation (kₑ) rates, and calculating the binding affinity (K₋). Without a known target, such studies have not been performed for this compound.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Binding Parameters

No Isothermal Titration Calorimetry (ITC) data is available for this compound. ITC directly measures the heat changes that occur upon binding, allowing for the determination of the binding affinity (K₋), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. The lack of such data means the thermodynamic profile of its potential binding to any biological macromolecule is unknown.

X-ray Crystallography and Cryo-EM for Structural Basis of Recognition

Structural biology techniques like X-ray crystallography and cryo-electron microscopy (Cryo-EM) provide high-resolution, three-dimensional views of how a ligand binds to its target. A search for structural data revealed no crystal or Cryo-EM structures of this compound in complex with a protein or other biological target.

Structure Activity Relationship Sar Studies of 4 2 Fluoro 3 Methylphenyl Piperidine Analogues

Design Principles for Systematic Structural Modifications

Systematic modification of a lead compound like 4-(2-Fluoro-3-methylphenyl)piperidine is guided by established medicinal chemistry principles. The molecule can be dissected into three primary regions for modification: the fluoro-methylphenyl moiety, the piperidine (B6355638) ring, and a potential linker region extending from the piperidine nitrogen.

The 2-fluoro-3-methylphenyl group is a critical component for molecular recognition. The fluorine and methyl substituents significantly influence the electronic properties, lipophilicity, and metabolic stability of the entire molecule.

Fluorine Substitution : Fluorine is the most electronegative element, and its inclusion in drug candidates can profoundly affect physicochemical properties. tandfonline.com Its small size allows it to act as a bioisostere for a hydrogen atom, yet its electronic effects are substantial. tandfonline.com Strategic placement of a fluorine atom can block sites of metabolism, thereby increasing the compound's metabolic stability and bioavailability. tandfonline.commdpi.com The strong electron-withdrawing nature of fluorine also lowers the pKa of nearby basic groups, which can be crucial for modulating target binding and cell permeability. core.ac.ukscientificupdate.com

Methyl Group Substitution : The methyl group at the 3-position provides steric bulk and increases lipophilicity. Its position relative to the fluorine atom and the point of piperidine attachment is critical. Modifications could involve shifting the methyl group to other positions on the phenyl ring (e.g., 4, 5, or 6-positions) to probe the steric and electronic requirements of the target's binding pocket. Replacing the methyl group with other alkyl groups (e.g., ethyl, propyl) or electron-withdrawing groups (e.g., trifluoromethyl) can further define the SAR. mdpi.comnih.gov

The following table illustrates hypothetical effects of modifying the phenyl ring on a target binding affinity, based on established principles.

| Compound | R1 (Position 2) | R2 (Position 3) | Hypothetical Change in Binding Affinity (Ki) | Rationale |

| Lead Compound | F | CH₃ | Baseline | Reference compound |

| Analogue 1A | H | CH₃ | Decrease | Loss of favorable electronic interaction from fluorine. |

| Analogue 1B | Cl | CH₃ | Variable | Similar electronics to F but larger size; may introduce steric hindrance. |

| Analogue 1C | F | H | Decrease | Loss of hydrophobic/steric interaction from the methyl group. |

| Analogue 1D | F | CF₃ | Increase/Decrease | Trifluoromethyl group increases lipophilicity but is strongly electron-withdrawing, which could alter binding mode. mdpi.com |

| Analogue 1E | OCH₃ | CH₃ | Decrease | Methoxy group is a bulky electron-donating group, potentially causing steric clash or unfavorable electronic interactions. |

This table is for illustrative purposes to demonstrate SAR principles.

The piperidine ring is a prevalent scaffold in pharmaceuticals, often serving as a core structural element and influencing a compound's physicochemical properties such as solubility and basicity. thieme-connect.comnih.govenamine.net

N-Substitution : The secondary amine of the piperidine ring is a key site for modification. Alkylation or acylation at this position can introduce new interaction points, alter basicity, and modulate pharmacokinetic properties. The size and nature of the substituent are critical variables.

Ring Substitution : Introducing substituents onto the carbon atoms of the piperidine ring can enforce specific conformations and provide additional interaction points. For instance, adding a fluorine atom to the 3-position of the piperidine ring can significantly lower the basicity of the nitrogen atom, which can be a strategy to reduce off-target effects, such as hERG channel affinity. scientificupdate.com

Stereochemistry : If substitutions are introduced on the piperidine ring, chiral centers may be created. The stereochemistry of these centers can have a profound impact on biological activity, as enantiomers often exhibit different affinities and efficacies for their biological targets due to the chiral nature of protein binding sites. thieme-connect.com

The table below shows potential modifications to the piperidine ring and their predicted impact on activity.

| Compound | Modification | Hypothetical Effect on Activity | Rationale |

| Lead Compound | Unsubstituted Piperidine | Baseline | Reference compound |

| Analogue 2A | N-Methylpiperidine | Increase/Decrease | Small alkyl group may fill a small hydrophobic pocket or cause a steric clash. |

| Analogue 2B | N-Benzylpiperidine | Increase | Larger aromatic group may form pi-stacking interactions with the target. |

| Analogue 2C | (R)-3-Hydroxypiperidine | Increase | Hydroxyl group can act as a hydrogen bond donor or acceptor, improving binding affinity. Stereochemistry is critical. |

| Analogue 2D | 4,4-Difluoropiperidine | Decrease | Fluorines at the 4-position drastically reduce the basicity of the nitrogen, potentially weakening a key ionic interaction with the target. |

This table is for illustrative purposes to demonstrate SAR principles.

In many drug discovery programs, a linker or spacer is used to connect two key pharmacophoric elements. mdpi.com For this compound analogues, a linker could be introduced at the piperidine nitrogen to connect to another functional moiety. The linker's design is critical as it controls the spatial orientation and flexibility of the connected fragments. nih.govresearchgate.net

The properties of a linker—such as its length, rigidity, and chemical nature (e.g., flexible alkyl chain, rigid cyclic system, polar ether or amide)—can significantly affect binding affinity. frontiersin.org An optimal linker positions the connected moieties in the ideal orientation for target binding without incurring a significant entropic penalty. nih.govresearchgate.net Non-cleavable linkers require the entire molecule to be active, whereas cleavable linkers are designed to release a payload at the target site. nih.gov

| Linker Type | Example | Hypothetical Impact on Target Interaction | Rationale |

| Flexible Alkyl | -CH₂-CH₂-CH₂- | May allow for optimal positioning but has a higher entropic cost of binding. | |

| Rigid Aromatic | -CH₂-(p-phenylene)- | Restricts conformational freedom, potentially locking the molecule in a high-affinity binding pose if the orientation is correct. | |

| Polar Ether | -CH₂-CH₂-O- | Can improve solubility and potentially form hydrogen bonds with the target. | |

| Amide | -C(O)-NH- | Introduces hydrogen bond donor and acceptor capabilities and adds rigidity. |

This table is for illustrative purposes to demonstrate SAR principles.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. creative-proteomics.comnih.govmdpi.com For piperidine derivatives, QSAR models can predict the activity of unsynthesized analogues, thereby prioritizing synthetic efforts. tandfonline.comtandfonline.comnih.gov

When the three-dimensional structure of the biological target is unknown, ligand-based pharmacophore modeling is an invaluable tool. nih.govcreative-biolabs.commdpi.com This process involves identifying the common chemical features of a set of active molecules that are essential for biological activity.

A pharmacophore model for this compound analogues would typically consist of features such as:

An aromatic ring center.

A hydrophobic feature (representing the methyl group).

A hydrogen bond acceptor (representing the fluorine atom).

A positive ionizable feature (representing the protonated piperidine nitrogen).

The spatial arrangement and distances between these features are defined to create a 3D query. This model can then be used to screen virtual libraries for new compounds that fit the pharmacophoric requirements, potentially identifying novel and structurally diverse candidates. nih.gov

The final step in QSAR modeling is to establish a statistical correlation between molecular descriptors and biological activity. nih.gov Molecular descriptors are numerical values that quantify various aspects of a molecule's structure and properties (e.g., physicochemical, topological, electronic). creative-proteomics.com

Common statistical methods used include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms. creative-proteomics.comtandfonline.com An MLR analysis might yield an equation similar to the hypothetical example below:

pIC₅₀ = c₀ + c₁(cLogP) - c₂(Polar Surface Area) + c₃(Molecular Weight)

In this equation, pIC₅₀ (the negative logarithm of the half-maximal inhibitory concentration) is the dependent variable (biological activity), and the coefficients (c₁, c₂, c₃) indicate the weight and direction of the relationship for each descriptor. Such a model, once validated, can provide predictive insights into the activity of new analogues. mdpi.com

The following table presents a hypothetical dataset that could be used to generate such a QSAR model.

| Compound | pIC₅₀ (Experimental) | cLogP | Polar Surface Area (Ų) | Molecular Weight ( g/mol ) |

| Analogue 3A | 7.2 | 3.1 | 12.5 | 195.2 |

| Analogue 3B | 6.8 | 2.8 | 24.7 | 211.2 |

| Analogue 3C | 7.5 | 3.6 | 12.5 | 209.3 |

| Analogue 3D | 6.5 | 3.3 | 41.1 | 225.2 |

| Analogue 3E | 7.9 | 4.1 | 12.5 | 245.3 |

This table contains hypothetical data for illustrative purposes.

Fragment-Based and Scaffold Hopping Approaches for Analog Generation

Modern drug discovery leverages innovative strategies to navigate chemical space efficiently, aiming to identify novel compounds with improved potency, selectivity, and pharmacokinetic profiles. For analogues of this compound, a core structure found in various centrally active agents, fragment-based and scaffold hopping approaches offer powerful alternatives to traditional high-throughput screening for generating new chemical entities.

Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery (FBDD) is a lead identification strategy that begins by screening libraries of low-molecular-weight compounds, or "fragments" (typically <300 Da), against a biological target. frontiersin.orgwikipedia.org These fragments usually exhibit weak binding affinity, but their interactions with the target are often highly efficient in terms of binding energy per atom. slideshare.net Once a binding fragment is identified, often through biophysical techniques like X-ray crystallography or nuclear magnetic resonance (NMR), it serves as a starting point for being "grown" into a more potent, lead-like molecule. frontiersin.orgchemdiv.com

This iterative process contrasts with high-throughput screening (HTS), which tests large libraries of bigger, more complex molecules in the hopes of finding a potent hit directly. wikipedia.org The FBDD approach allows for a more rational exploration of the target's binding site and can lead to leads with superior physicochemical properties. chemdiv.com

For a molecule like this compound, an FBDD campaign might involve deconstructing the molecule into its constituent fragments: the piperidine ring and the 2-fluoro-3-methylphenyl group. Researchers could screen a library of piperidine-like fragments to identify optimal interactions within the relevant binding pocket. Concurrently, a separate screen of substituted phenyl fragments could map the key interactions for this part of the molecule.

The subsequent "fragment growing" phase would involve synthetic expansion of an initial fragment hit. For example, if a simple phenylpiperidine fragment shows weak activity, medicinal chemists would systematically add substituents to the phenyl ring to improve binding affinity, guided by structural data or computational models. The introduction of the fluorine atom and methyl group, as seen in the parent compound, would be evaluated based on their contribution to potency and selectivity. This systematic evolution is illustrated in the table below, which conceptualizes how adding functional groups to a core structure can enhance biological activity at a target like the neurokinin-1 (NK-1) receptor, a common target for such scaffolds. nih.gov

| Compound | R1 | R2 | R3 | Biological Activity (Ki, nM) |

| 1 | H | H | H | >1000 |

| 2 | F | H | H | 250 |

| 3 | F | CH3 | H | 85 |

| 4 | F | CH3 | OCH3 | 15 |

This table is illustrative, demonstrating the principle of fragment growing. Data is conceptual and based on general SAR trends for phenylpiperidine analogues.

Scaffold Hopping Approaches

Scaffold hopping is a computational or medicinal chemistry strategy aimed at discovering structurally novel compounds by replacing the core molecular framework (the "scaffold") of a known active compound with a different, often bioisosteric, core. uniroma1.itnih.gov The goal is to retain the key pharmacophoric features responsible for biological activity while altering the underlying chemical structure. This can lead to compounds with new intellectual property, improved ADME (absorption, distribution, metabolism, and excretion) properties, or an escape from known off-target toxicities. nih.gov

Scaffold hopping can range from minor modifications, such as replacing one atom in a ring system (e.g., carbon for nitrogen), to replacing a carbocyclic ring with a completely different heterocyclic system. nih.gov For this compound, a scaffold hopping strategy could explore replacements for either the piperidine ring or the phenyl ring.

For instance, the basic nitrogen of the piperidine ring is often crucial for interaction with an acidic residue (like aspartate) in the target receptor, a common feature in many G protein-coupled receptors (GPCRs). chemrxiv.org A scaffold hopping campaign would seek other cyclic amines that can present this basic nitrogen in a similar 3D vector. Potential bioisosteric replacements for the piperidine scaffold could include:

Pyrrolidine

Azepane

Tropane

Quinuclidine

A study focused on developing novel neurokinin-3 receptor (NK3R) antagonists successfully employed a scaffold hopping strategy to replace a triazolopiperazine substructure with various heterocyclic scaffolds, leading to the identification of an isoxazolo[3,4-c]piperidine derivative with moderate activity. nih.gov This highlights the utility of this approach in discovering novel and effective core structures. The table below illustrates how different scaffolds, while maintaining the key substituted phenyl moiety, could exhibit varying biological activities.

| Compound | Scaffold | Biological Activity (IC50, nM) |

| 5 | Piperidine | 50 |

| 6 | Pyrrolidine | 120 |

| 7 | Tropane | 35 |

| 8 | Isoxazolo[3,4-c]piperidine | 80 |

This table is illustrative, showing how scaffold hopping from a parent piperidine structure can lead to analogues with different core structures and retained or modulated activity.

By employing these advanced strategies, researchers can efficiently explore the chemical space around the this compound template to generate diverse analogues with potentially enhanced therapeutic value.

Computational Chemistry and Theoretical Investigations of 4 2 Fluoro 3 Methylphenyl Piperidine

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are fundamental to understanding the intrinsic properties of a molecule. These methods can predict electronic structure, conformational preferences, and other key molecular characteristics with a high degree of accuracy.

Electronic Structure Analysis (e.g., HOMO-LUMO orbitals, charge distribution)

The electronic structure of 4-(2-fluoro-3-methylphenyl)piperidine dictates its reactivity and intermolecular interactions. Key aspects of this are the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), collectively known as the frontier molecular orbitals. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these orbitals, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. nih.govmdpi.com A smaller gap suggests higher reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring, while the LUMO would also be distributed over the aromatic system. The fluorine and methyl substituents on the phenyl ring, along with the nitrogen atom in the piperidine (B6355638) ring, will influence the precise energy levels and spatial distribution of these orbitals.

Furthermore, the charge distribution within the molecule, arising from the different electronegativities of the constituent atoms, plays a crucial role in its electrostatic interactions. The electronegative fluorine atom and nitrogen atom will draw electron density, resulting in partial negative charges, while the adjacent carbon and hydrogen atoms will carry partial positive charges. This charge distribution can be visualized using molecular electrostatic potential (MEP) maps, which highlight the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. nih.gov

| Parameter | Description | Significance for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the molecule's electron-donating capability. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the molecule's electron-accepting capability. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Relates to chemical reactivity and stability. |

| Charge Distribution | The distribution of partial charges on each atom. | Governs electrostatic interactions and intermolecular forces. |

Note: Specific energy values for HOMO, LUMO, and the HOMO-LUMO gap for this compound would require specific quantum chemical calculations (e.g., using Density Functional Theory, DFT) which are not publicly available in the searched literature.

Conformational Analysis and Energy Landscapes

The flexibility of the piperidine ring allows this compound to exist in various conformations. The most stable conformations are typically chair forms, with the phenyl substituent occupying either an axial or equatorial position. Conformational analysis aims to identify these stable conformers and determine their relative energies. nih.govresearchgate.net

For fluorinated piperidines, the position of the fluorine atom is a key determinant of conformational preference. Studies on similar compounds have shown that fluorine often prefers an axial orientation due to a combination of steric and electronic effects, including hyperconjugation and electrostatic interactions. nih.govresearchgate.netd-nb.info The interplay of these forces, along with the steric bulk of the 3-methylphenyl group, will define the conformational energy landscape of this compound. This landscape maps the potential energy of the molecule as a function of its geometry, revealing the energy barriers between different conformations.

| Conformer | Phenyl Group Position | Expected Relative Stability | Key Influencing Factors |

| Chair 1 | Equatorial | Generally more stable for bulky substituents. | Steric hindrance. |

| Chair 2 | Axial | May be stabilized by specific electronic interactions. | Hyperconjugation, electrostatic interactions involving the fluorine atom. |

| Boat/Twist-Boat | - | Higher energy transition states or intermediates. | Torsional and steric strain. |

Note: The precise energy differences between conformers would be determined by computational methods and can be influenced by the solvent environment. d-nb.info

Molecular Modeling and Dynamics Simulations

Moving beyond static structures, molecular modeling and dynamics simulations provide insights into the dynamic behavior of this compound and its interactions with biological targets.

Molecular Docking for Predicting Binding Modes and Orientations

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a target, such as a protein receptor. nih.gov This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. ebi.ac.uk For this compound, docking studies could be employed to predict its binding mode within the active site of a specific biological target. The docking algorithm samples various conformations and orientations of the ligand within the receptor's binding pocket and scores them based on factors like shape complementarity and intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and electrostatic interactions).

The results of a docking study would provide a plausible 3D model of the ligand-target complex, highlighting the key amino acid residues involved in the interaction. This information is invaluable for structure-activity relationship (SAR) studies and for designing more potent and selective analogues.

Molecular Dynamics (MD) Simulations for Ligand-Target Stability and Flexibility

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations can explore the dynamic behavior of the ligand-target complex over time. researchgate.net Starting from the docked pose, an MD simulation solves Newton's equations of motion for all atoms in the system, providing a trajectory of their movements.

For this compound bound to a target protein, MD simulations can be used to:

Assess the stability of the binding pose over time.

Analyze the flexibility of both the ligand and the protein upon binding.

Identify key and persistent intermolecular interactions that stabilize the complex.

Observe conformational changes in the protein induced by ligand binding.

These simulations provide a more realistic representation of the biological system and can help to validate the predictions from molecular docking.

Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) for Binding Energy Prediction

Free energy perturbation (FEP) and thermodynamic integration (TI) are rigorous computational methods used to calculate the relative binding free energies of a series of ligands to a common receptor. nih.gov These methods are based on statistical mechanics and involve creating a non-physical, or "alchemical," pathway to transform one ligand into another. researchgate.net

By simulating this transformation both in the solvated state and within the protein binding site, the difference in the free energy of binding between the two ligands can be calculated. While computationally expensive, FEP and TI are considered among the most accurate methods for predicting ligand binding affinities. schrodinger.com For a series of analogues of this compound, these methods could be used to predict how small chemical modifications would affect their binding potency, thereby guiding the optimization of lead compounds in a drug discovery project.

In Silico Prediction Methodologies for Molecular Properties (Focus on Methodological Development)

The development of in silico prediction methodologies has become a cornerstone of modern drug discovery and development, offering a rapid and cost-effective means to evaluate the potential of new chemical entities. For a compound such as this compound, these computational tools are invaluable for predicting its molecular properties and potential pharmacokinetic profile. This section focuses on the methodological development of these predictive approaches, specifically in the context of computational chemistry and theoretical investigations.

Computational Approaches for Predicting Molecular Interactions

The biological activity of a molecule is intrinsically linked to its ability to interact with specific biological targets. Computational chemistry provides a powerful toolkit to predict and analyze these molecular interactions at an atomic level. Methodologies such as molecular docking and molecular dynamics simulations are central to this endeavor.

Molecular Docking: This computational technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, molecular docking could be employed to predict its binding affinity and mode of interaction with various protein targets, such as G-protein coupled receptors or enzymes. The process involves placing the ligand (this compound) into the binding site of a receptor and using a scoring function to estimate the binding affinity. This approach allows for the rapid screening of potential biological targets and can provide insights into the structural basis of ligand-receptor recognition. For instance, studies on other piperidine derivatives have successfully used molecular docking to identify potential protein inhibitors. nih.govnih.gov

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can be used to study the dynamic behavior of the ligand-receptor complex over time. This method provides a more detailed picture of the interaction by simulating the movements of atoms and molecules. For the this compound-protein complex, MD simulations could reveal the stability of the binding pose, the role of specific amino acid residues in the interaction, and the influence of solvent molecules. rsc.org Such simulations are crucial for understanding the flexibility of both the ligand and the receptor, which can be critical for accurate binding affinity predictions.

Quantum Chemical Methods: Methods like Density Functional Theory (DFT) are used to investigate the electronic properties of molecules. For this compound, DFT calculations can provide information about its molecular orbitals (HOMO and LUMO), electrostatic potential, and charge distribution. nih.govijcce.ac.ir This information is valuable for understanding the molecule's reactivity and its ability to participate in different types of interactions, such as hydrogen bonding and van der Waals forces, which are fundamental to its binding with a biological target.

A hypothetical summary of computational approaches that could be applied to predict the molecular interactions of this compound is presented in Table 1.

| Computational Method | Predicted Property | Relevance to Molecular Interaction |

|---|---|---|

| Molecular Docking | Binding affinity and pose | Predicts how the compound might bind to a biological target. |

| Molecular Dynamics | Stability of ligand-receptor complex | Assesses the dynamic stability of the predicted binding pose over time. |

| Density Functional Theory (DFT) | Electronic properties (HOMO/LUMO, ESP) | Provides insight into the molecule's reactivity and interaction potential. |

Theoretical ADME Prediction Frameworks (excluding experimental or clinical results)

The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical for its success. Theoretical frameworks for ADME prediction aim to evaluate these properties computationally, guiding the design of molecules with favorable pharmacokinetic profiles.

Lipinski's Rule of Five: This is a well-established rule of thumb to evaluate the drug-likeness of a chemical compound and its potential for oral bioavailability. The rule sets criteria for molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. For this compound, these parameters can be readily calculated using various software tools to assess its potential as an orally active drug. biotechnologia-journal.org

Computational Toxicity Prediction: Various in silico models have been developed to predict the potential toxicity of compounds. These models are often based on quantitative structure-activity relationships (QSAR) and machine learning algorithms trained on large datasets of known toxic compounds. biotechnologia-journal.org For this compound, these predictive tools could be used to flag potential liabilities such as mutagenicity, carcinogenicity, or hepatotoxicity early in the drug discovery process.

Prediction of Physicochemical Properties: Key physicochemical properties that influence ADME, such as aqueous solubility (logS) and the brain-blood barrier (BBB) penetration, can also be predicted using computational models. These models often rely on the molecule's structural features and calculated descriptors. For instance, the polar surface area (PSA) is a commonly used descriptor to predict cell permeability and BBB penetration.

A hypothetical in silico ADME profile for this compound, based on commonly used theoretical frameworks, is outlined in Table 2.

| ADME Property | Prediction Framework | Predicted Value (Hypothetical) | Interpretation |

|---|---|---|---|

| Oral Bioavailability | Lipinski's Rule of Five | Compliant | Good potential for oral absorption. |

| CNS Penetration | Polar Surface Area (PSA) | Low PSA | Potential to cross the blood-brain barrier. |

| Mutagenicity | In silico toxicity model | Non-mutagenic | Low risk of genetic damage. |

| hERG Inhibition | QSAR Model | Low probability | Low risk of cardiotoxicity. |

Advanced Analytical and Methodological Developments for 4 2 Fluoro 3 Methylphenyl Piperidine Research

Development of Targeted Analytical Methods for Research Contexts

Targeted analytical methods are fundamental for the accurate detection and quantification of 4-(2-fluoro-3-methylphenyl)piperidine. These methods are designed to be highly selective and sensitive, enabling researchers to obtain reliable data from intricate experimental systems.

Chromatographic-Mass Spectrometric Hyphenated Techniques (e.g., LC-MS/MS)

Liquid chromatography-mass spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (LC-MS/MS), stands as a powerful tool for the analysis of pharmaceutical compounds. europeanpharmaceuticalreview.com This technique offers exceptional sensitivity and selectivity, making it ideal for quantifying low concentrations of this compound in complex biological samples. The development of a robust LC-MS/MS method involves the careful optimization of chromatographic separation and mass spectrometric detection parameters. youtube.comyoutube.com

For a compound like this compound, a reversed-phase chromatographic approach would typically be employed. nih.gov The mass spectrometer would be operated in a multiple reaction monitoring (MRM) mode to ensure high selectivity and sensitivity. nih.gov This involves monitoring a specific precursor ion to product ion fragmentation pathway unique to the target analyte. youtube.com While specific experimental data for this compound is not extensively published, a representative LC-MS/MS method can be outlined based on established principles for similar small molecules. nih.govnih.govnih.gov

Table 1: Illustrative LC-MS/MS Parameters for the Analysis of this compound

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Chromatography | ||

| Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 2.6 µm) | Separation based on hydrophobicity. |

| Mobile Phase A | Water with 0.1% formic acid | Aqueous component of the mobile phase. |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid | Organic component for elution. |

| Flow Rate | 0.3 - 0.5 mL/min | To ensure optimal chromatographic resolution. |

| Gradient | Start at low %B, ramp to high %B, then re-equilibrate | To elute the analyte with a good peak shape. |

| Mass Spectrometry | ||

| Ionization Mode | Electrospray Ionization (ESI), Positive | Efficiently ionizes the piperidine (B6355638) nitrogen. |

| Precursor Ion (Q1) | [M+H]⁺ (e.g., m/z 194.1) | The mass-to-charge ratio of the protonated molecule. |

| Product Ion (Q3) | Specific fragment ion (e.g., fragment from piperidine ring) | A characteristic fragment for selective detection. |

High-Resolution NMR Techniques for Complex Mixture Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. High-resolution NMR techniques, including ¹H, ¹³C, and ¹⁹F NMR, are critical for confirming the identity and purity of synthesized this compound. Furthermore, advanced two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) can be employed to fully assign all proton and carbon signals, even in complex mixtures or when analyzing potential metabolites or degradation products.

The presence of a fluorine atom provides a unique spectroscopic handle. ¹⁹F NMR is highly sensitive and can provide valuable information about the electronic environment of the fluorine atom, which can be useful in studying intermolecular interactions. acs.org Through-space ¹H-¹⁹F and ¹³C-¹⁹F spin-spin couplings can also offer insights into the conformational preferences of the molecule in solution. acs.orgacs.org

Table 2: Predicted Key NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ) Range (ppm) | Multiplicity and Coupling Constants (J) | Notes |

|---|---|---|---|

| ¹H NMR | 6.9 - 7.2 | Multiplets | Aromatic protons on the fluoro-methylphenyl ring. |

| 2.8 - 3.5 | Multiplets | Protons on the piperidine ring adjacent to the nitrogen. | |

| 1.5 - 2.0 | Multiplets | Remaining protons on the piperidine ring. | |

| 2.2 - 2.4 | Singlet or doublet | Methyl group protons on the aromatic ring. | |

| ¹³C NMR | 155 - 165 | Doublet (¹JCF ≈ 240-250 Hz) | Carbon atom directly bonded to the fluorine. |

| 115 - 145 | Various doublets and singlets | Other aromatic and piperidine ring carbons. | |

| 15 - 20 | Singlet | Methyl group carbon. |

Isotopic Labeling Strategies for Mechanistic Research (e.g., deuterium (B1214612), ¹⁸F)

Isotopic labeling is a powerful technique used to trace the metabolic fate of a molecule, elucidate reaction mechanisms, and develop radiotracers for in vivo imaging. For this compound, labeling with stable isotopes like deuterium (²H) or positron-emitting isotopes like fluorine-18 (B77423) (¹⁸F) can provide significant insights.

Deuterium labeling can be used to investigate the metabolic stability of the compound. nih.gov By replacing specific hydrogen atoms with deuterium, researchers can slow down metabolism at that site (the kinetic isotope effect), helping to identify the primary sites of metabolic attack by cytochrome P450 enzymes. nih.gov These labeled compounds also serve as ideal internal standards for quantitative mass spectrometry assays. mdpi.com

Fluorine-18 is a positron-emitting radionuclide with a half-life of 109.8 minutes, making it suitable for Positron Emission Tomography (PET) imaging. mdpi.com Synthesizing an ¹⁸F-labeled version of this compound would allow for non-invasive, in vivo studies of its biodistribution, target engagement, and pharmacokinetics in preclinical models. nih.govnih.govdigitellinc.commdpi.com

Table 3: Isotopic Labeling Strategies and Their Research Applications

| Isotope | Labeling Approach | Application |

|---|---|---|

| Deuterium (²H) | Synthesis using deuterated reagents or H/D exchange reactions. | Metabolic stability studies, pharmacokinetic analysis, internal standard for MS. nih.govnih.gov |

Advanced Spectroscopic Probes for In Vitro Molecular Interaction Monitoring

Understanding how this compound interacts with its biological targets is crucial for elucidating its mechanism of action. Advanced spectroscopic techniques can monitor these molecular interactions in real-time, providing quantitative data on binding affinity and kinetics.

Surface Plasmon Resonance (SPR) is a label-free technique that can measure the binding of a small molecule (analyte) to a protein (ligand) immobilized on a sensor chip. nih.govspringernature.comnih.gov SPR provides real-time data on the association and dissociation rates, from which the binding affinity (KD) can be calculated. nih.govspringernature.comnih.gov

Fluorescence Polarization (FP) is another powerful technique for studying molecular interactions in solution. researchgate.netedinst.com This method requires a fluorescently labeled version of the compound or a competitive binding format. rsc.orgbmglabtech.comceltarys.com When a small fluorescent molecule binds to a larger protein, its rotation slows, leading to an increase in the polarization of its emitted light. bmglabtech.com This change can be used to determine binding constants. edinst.com

Table 4: Spectroscopic Probes for Monitoring Molecular Interactions

| Technique | Principle | Key Data Obtained |

|---|---|---|

| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to a sensor surface. nih.govreichertspr.com | Association rate (ka), dissociation rate (kd), and binding affinity (KD). nih.govnih.gov |

Future Directions and Unexplored Research Avenues for 4 2 Fluoro 3 Methylphenyl Piperidine

Integration of Artificial Intelligence and Machine Learning in SAR and Design

The progression of drug discovery is increasingly reliant on computational power, with Artificial Intelligence (AI) and Machine Learning (ML) revolutionizing the analysis of Structure-Activity Relationships (SAR). patsnap.comresearchgate.net For a molecule like 4-(2-Fluoro-3-methylphenyl)piperidine, AI/ML offers a pathway to rapidly explore its potential biological activities and guide the design of next-generation analogs.

Machine learning models can be trained on large datasets of existing piperidine-containing compounds with known biological activities. researchgate.net These models can then predict the potential targets and efficacy of novel structures, including this compound, by analyzing their molecular descriptors. digitellinc.comoncodesign-services.com This in silico approach accelerates the identification of promising lead compounds by prioritizing which molecules to synthesize and test, saving considerable time and resources. cas.org For instance, generative AI models can suggest modifications to the this compound scaffold—such as altering the substitution pattern on the phenyl ring or the piperidine (B6355638) nitrogen—to optimize binding affinity for a specific target identified through initial screening. digitellinc.com

Key applications of AI/ML in the study of this compound would include:

Predictive Modeling: Using Quantitative Structure-Activity Relationship (QSAR) models to forecast the compound's activity against various targets like kinases, GPCRs, or ion channels.

De Novo Design: Employing generative algorithms to design novel derivatives with improved potency, selectivity, and pharmacokinetic profiles.

SAR Interpretation: Utilizing tools like SHAP (SHapley Additive exPlanations) to understand how specific structural features (e.g., the fluorine atom's position) contribute to the predicted biological activity, providing crucial insights for medicinal chemists. digitellinc.com

Table 1: Potential AI/ML Applications in the Study of this compound

| AI/ML Application | Description | Potential Impact |

|---|---|---|

| Target Prediction | Algorithms analyze the compound's structure to predict interactions with a wide range of biological targets. | Identifies novel therapeutic areas for the compound beyond initial hypotheses. |

| ADMET Prediction | Models forecast Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. | De-risks development by identifying potential liabilities early in the discovery process. |

| Generative Design | AI creates novel molecular structures based on the core scaffold to optimize for desired properties. | Accelerates the lead optimization cycle by suggesting high-potential derivatives. |

| SAR Visualization | Tools provide interactive visualizations of structure-activity data to uncover complex relationships. | Enhances chemists' understanding and decision-making in analog design. cas.org |

Exploration of Novel Biocatalytic Pathways for Synthesis

Traditional chemical synthesis of complex molecules like substituted piperidines can involve harsh reaction conditions, multiple steps, and the use of expensive or toxic reagents. news-medical.net Biocatalysis, the use of enzymes to perform chemical transformations, presents a powerful alternative, offering high selectivity, milder conditions, and a reduced environmental footprint.

Recent advancements have demonstrated the successful application of enzymes for the synthesis of piperidine frameworks. chemistryviews.org For a compound like this compound, biocatalytic methods could be explored to achieve more efficient and enantioselective synthesis. For example:

Transaminases: These enzymes could be used in cascade reactions to generate chiral amine intermediates, setting the stereochemistry of the piperidine ring early in the synthetic sequence. rsc.org

Hydroxylases: Engineered enzymes such as proline hydroxylases or ectoine (B1671093) hydroxylases could introduce hydroxyl groups onto simpler piperidine precursors, which can then be further functionalized. chemistryviews.org

Lipases: Immobilized lipases, such as Candida antarctica lipase (B570770) B (CALB), have been successfully used in multicomponent reactions to synthesize clinically valuable piperidines in high yields. rsc.org

The combination of biocatalysis with other modern synthetic methods, such as organocatalysis or radical cross-coupling, opens up modular and efficient routes to complex piperidine derivatives. news-medical.netchemistryviews.org This hybrid approach could significantly streamline the production of this compound and a library of its analogs for biological screening. news-medical.net

Table 2: Comparison of Synthetic Approaches for Substituted Piperidines

| Approach | Advantages | Potential Challenges |

|---|---|---|

| Traditional Synthesis | Well-established methods, broad substrate scope. | Often requires protecting groups, harsh conditions, potential for racemization. nih.gov |

| Biocatalysis | High stereoselectivity, mild reaction conditions, environmentally friendly. rsc.orgrsc.org | Enzyme availability and stability, limited to specific substrate types. chemistryviews.org |

| Hybrid Catalysis | Combines the advantages of different catalytic systems, enabling novel transformations. rsc.org | Requires careful optimization of reaction conditions for catalyst compatibility. |

High-Throughput Screening Methodologies for Novel Target Identification

While the structure of this compound may suggest potential activity against certain classes of targets based on existing SAR data for similar compounds, its full biological profile remains unexplored. High-Throughput Screening (HTS) is a crucial technology in modern drug discovery that allows for the rapid testing of thousands to millions of compounds against a panel of biological targets. drugtargetreview.comhilarispublisher.com

Including this compound in large-scale HTS campaigns could uncover unexpected biological activities and identify entirely new therapeutic applications. nih.govewadirect.com The process involves:

Assay Development: Creating robust and miniaturized assays for a diverse range of targets, such as enzymes, receptors, or whole-cell systems. hilarispublisher.com

Compound Library Screening: Rapidly screening a library containing the target compound to identify "hits"—compounds that show activity in a particular assay. drugtargetreview.com

Hit Confirmation and Validation: Re-testing the initial hits in secondary assays to eliminate false positives and confirm the biological activity. drugtargetreview.com

Phenotypic screening, a type of HTS that assesses the effect of compounds on cell behavior or morphology, is another powerful approach. hilarispublisher.com This method is target-agnostic and can identify compounds that achieve a desired physiological outcome without prior knowledge of the specific molecular target, opening up new avenues of investigation.

Table 3: Hypothetical HTS Workflow for this compound

| Step | Objective | Methodology | Expected Outcome |

|---|---|---|---|

| 1. Primary Screen | Identify any biological activity. | The compound is tested at a single concentration against a broad panel of 100+ targets (e.g., kinases, proteases, GPCRs). | A list of initial "hits" where the compound shows significant activity. |

| 2. Dose-Response | Quantify the potency of the hits. | The compound is tested at multiple concentrations against the validated targets from the primary screen. | Determination of potency metrics (e.g., IC50, EC50) for each confirmed hit. |

| 3. Selectivity Panel | Assess off-target effects. | The compound is tested against a panel of targets related to the confirmed hits to determine its selectivity. | A selectivity profile, highlighting the compound's specificity for its intended target. |

| 4. Phenotypic Screen | Uncover novel cellular effects. | The compound is tested in various cell-based assays (e.g., cancer cell proliferation, cytokine release). | Identification of unexpected therapeutic potential (e.g., anti-inflammatory, anti-proliferative). |

Challenges and Opportunities in the Academic Investigation of Substituted Piperidine Frameworks

The academic investigation of substituted piperidine frameworks like this compound is characterized by both significant challenges and compelling opportunities.

Challenges:

Synthetic Complexity: The diastereoselective synthesis of substituted piperidines can be challenging, often requiring multi-step sequences and difficult purifications. nih.gov Achieving specific stereoisomers (e.g., cis/trans) is a common hurdle that requires sophisticated catalytic systems or chiral starting materials. enamine.net

Structural Elucidation: Distinguishing between different isomers and conformers of substituted piperidines can be time-consuming and requires a range of NMR experiments. enamine.net The conformational preference of substituents (axial vs. equatorial) can be subtle and influenced by factors like solvent and protonation state, which in turn affects biological activity. researchgate.net

Funding and Resources: Academic labs may have limited access to the large-scale compound libraries and robotic screening platforms common in the pharmaceutical industry, making comprehensive biological evaluation difficult.

Opportunities:

Scaffolding for Novel Drugs: The piperidine ring is a proven scaffold for successful drugs, and novel substitution patterns offer the potential to discover new chemical entities with unique pharmacological profiles. enamine.netnih.gov

Exploring Chemical Space: Academic research is well-positioned to explore more innovative and risky synthetic routes that may be overlooked by industry, leading to the discovery of fundamentally new classes of compounds. researchgate.net

Fundamental SAR Studies: The introduction of substituents like fluorine allows for fundamental studies on how modulating electronic properties and pKa can impact biological activity and safety profiles, such as avoiding interaction with the hERG ion channel. scientificupdate.com The development of new synthetic methods, such as the dearomatization-hydrogenation of fluoropyridines, provides access to a wide array of previously inaccessible fluorinated piperidines for such studies. nih.gov